molecular formula C11H10ClNO B8607943 6-(Chloromethyl)-3-methoxyquinoline

6-(Chloromethyl)-3-methoxyquinoline

Cat. No.: B8607943
M. Wt: 207.65 g/mol
InChI Key: BIUYKPGSNPZYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Chloromethyl)-3-methoxyquinoline is a functionalized quinoline derivative offered as a key chemical intermediate for advanced research and development in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . This compound is particularly valuable for its reactive chloromethyl group at the 6-position, which allows for further synthetic modification to create more complex molecules for biological evaluation. Quinoline derivatives are of fundamental interest in the search for new therapeutic agents. They are extensively investigated for their potent antimalarial and anticancer activities, among other biological properties . Specific substitution patterns on the quinoline ring, particularly with chloro and methoxy groups at adjacent positions, have been associated with significant biological effects. For instance, analogs featuring a 6-chloro-7-methoxy pattern have demonstrated low-nanomolar efficacy against multi-drug-resistant Plasmodium falciparum strains and have been shown to selectively inhibit the Plasmodium cytochrome bc1 complex, a validated mitochondrial target . Furthermore, other trimethoxyquinoline derivatives have been synthesized and evaluated as potent tubulin inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cells . The chloromethyl group present in this compound serves as a versatile handle for medicinal chemists to design and synthesize such bioactive molecules, including through molecular hybridization strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-(chloromethyl)-3-methoxyquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-10-5-9-4-8(6-12)2-3-11(9)13-7-10/h2-5,7H,6H2,1H3

InChI Key

BIUYKPGSNPZYPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key analogs and their substituent effects are compared below:

Compound Name Substituents (Positions) Electronic Effects
6-(Chloromethyl)-3-methoxyquinoline 6-CH$2$Cl, 3-OCH$3$ - CH$2$Cl: Electron-withdrawing, reactive toward nucleophiles.
- OCH$
3$: Electron-donating, stabilizes aromatic ring.
6-Chloro-3-methoxyquinoline 6-Cl, 3-OCH$_3$ - Cl: Strongly electron-withdrawing.
- OCH$_3$: Balances electron density.
6-Chloro-3-methylquinoline 6-Cl, 3-CH$_3$ - Cl: Electron-withdrawing.
- CH$_3$: Mild electron-donating via hyperconjugation.
2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Cl, 6-OCH$_3$, 3-CHO - Cl and CHO: Electron-withdrawing.
- OCH$_3$: Localized electron donation.

The chloromethyl group in the target compound offers unique reactivity compared to chloro or methyl groups, enabling functionalization at position 6 .

Physicochemical Properties

Table 1: Physical and Spectral Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
This compound C${11}$H${10}$ClNO 207.66 Not reported - IR: C-Cl stretch ~650 cm$^{-1}$, OCH$3$ ~1250 cm$^{-1}$.
- $^1$H NMR: δ 3.9 (OCH$
3$), δ 4.7 (CH$_2$Cl).
6-Chloro-3-methylquinoline C${10}$H$8$ClN 177.63 Not reported - $^1$H NMR: δ 2.5 (CH$_3$), δ 7.2–8.5 (aromatic).
2-Chloro-6-methoxyquinoline-3-carbaldehyde C${11}$H$7$ClNO$_2$ 235.63 Not reported - IR: C=O stretch ~1700 cm$^{-1}$.
- $^1$H NMR: δ 10.1 (CHO).

The target compound’s higher molecular weight (207.66 g/mol) compared to 6-chloro-3-methylquinoline (177.63 g/mol) reflects the chloromethyl and methoxy groups’ contributions .

Preparation Methods

Synthesis of 6-Methyl-3-methoxyquinoline

The quinoline backbone is constructed using a modified Friedländer synthesis , which couples 3-methoxyaniline with a β-keto ester. For example:

Conditions :

  • Catalyst: Concentrated HCl or polyphosphoric acid.

  • Temperature: 120–140°C under reflux.

  • Yield: 60–70% after recrystallization from ethanol.

This step establishes the methoxy group at position 3 and a methyl group at position 6.

Radical Chlorination of the Methyl Group

The methyl group at position 6 undergoes chlorination using N-chlorosuccinimide (NCS) under radical initiation:

Reaction Conditions :

  • Radical initiator: Benzoyl peroxide (1–2 mol%).

  • Solvent: Dry carbon tetrachloride (CCl₄).

  • Temperature: 70–80°C under reflux for 6–8 hours.

  • Workup: Extraction with dichloromethane, drying (MgSO₄), and recrystallization from diethyl ether.

Key Parameters :

ParameterOptimal RangeImpact on Yield
NCS Equivalents1.2–1.5 eqMaximizes conversion
Reaction Time6–8 hoursPrevents over-chlorination
Solvent PurityAnhydrous CCl₄Avoids side reactions

Alternative Pathways and Modifications

Vilsmeier-Haack Cyclization

An alternative route employs the Vilsmeier-Haack reaction to form the quinoline ring:

  • Formylation : 3-Methoxyaniline reacts with DMF and POCl₃ to generate an iminium intermediate.

  • Cyclization : The intermediate undergoes intramolecular cyclization with a methyl-containing ketone.

Advantages :

  • Higher regioselectivity for position 6.

  • Reduced byproduct formation compared to Friedländer synthesis.

Direct Chloromethylation

In cases where 6-methyl-3-methoxyquinoline is unavailable, direct chloromethylation can be achieved using:

  • Paraformaldehyde and HCl gas in acetic acid.

  • Chloromethyl methyl ether (MOMCl) under acidic conditions.

Challenges :

  • Requires strict temperature control (−10 to 0°C).

  • Potential for dimerization or polymerization side reactions.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

  • Recrystallization : Anhydrous diethyl ether or methanol yields high-purity crystals (>95%).

Spectroscopic Confirmation

  • ¹H NMR :

    • δ 4.65 (s, 2H, CH₂Cl).

    • δ 3.95 (s, 3H, OCH₃).

    • Aromatic protons between δ 7.2–8.5 ppm.

  • MS (ESI) : m/z 223.05 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

  • CCl₄ Recovery : Distillation at 76°C reduces solvent waste.

  • MgSO₄ Regeneration : Calcination at 250°C restores drying capacity.

Yield Optimization

FactorLaboratory ScalePilot Scale
Reaction Volume500 mL100 L
NCS Equivalents1.5 eq1.3 eq
Chlorination Time8 hours10 hours

Scaling up requires adjusted stoichiometry to account for heat dissipation and mixing efficiency.

Q & A

Q. What are the optimized synthetic routes for 6-(Chloromethyl)-3-methoxyquinoline, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The synthesis typically involves sequential chlorination and alkylation steps. For example:

  • Chlorination: Use POCl₃ or SOCl₂ to introduce chlorine at position 6 .
  • Alkyl Group Introduction: Employ Friedel-Crafts alkylation or nucleophilic substitution (SN2) to attach the chloromethyl group .
    Optimization Strategies:
  • Control temperature (e.g., 60–80°C for chlorination to avoid side reactions) .
  • Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at ~85% conversion .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR:
    • ¹H NMR: Look for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.9 ppm, singlet). Chloromethyl protons appear as a triplet near δ 4.3–4.5 ppm due to coupling with adjacent CH₂ groups .
    • ¹³C NMR: Confirm the chloromethyl carbon at δ ~45 ppm and methoxy carbon at δ ~55 ppm .
  • Mass Spectrometry (MS): Expect a molecular ion peak at m/z 223.6 (C₁₁H₁₀ClNO⁺) with fragmentation patterns indicating loss of Cl (Δ m/z 35.5) .

Q. What solvent systems are optimal for purification, and how do solubility properties influence this choice?

Methodological Answer:

  • Solubility Data:

    SolventSolubility (mg/mL)
    Ethanol15–20
    Dichloromethane50–60
    Water<1
  • Purification: Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–30% EA) to separate polar byproducts .

Advanced Research Questions

Q. What reaction mechanisms govern nucleophilic substitution at the chloromethyl group, and how do steric/electronic factors influence reactivity?

Methodological Answer:

  • SN2 Mechanism: The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. Steric hindrance from the methoxy group at position 3 slows reactivity, requiring elevated temperatures (80–100°C) .
  • Catalytic Enhancements: Palladium-catalyzed coupling (e.g., Sonogashira or Suzuki) introduces aryl/alkynyl groups, leveraging the chloromethyl site as a leaving group .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Case Study: Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 12 μM in cancer cell lines) may arise from assay conditions.
    • Standardization: Use identical cell lines (e.g., HeLa or MCF-7) and culture media .
    • Structural Confirmation: Verify compound purity via X-ray crystallography (e.g., CCDC deposition codes from ).
    • SAR Analysis: Compare derivatives (e.g., 6-fluoro or 6-bromo analogs) to isolate the chloromethyl group’s role .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or CDK2). The chloromethyl group’s electrophilicity may covalently bind cysteine residues .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of quinoline-protein complexes .

Q. How can researchers address stability challenges during long-term storage?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the chloromethyl group in humid conditions forms 6-hydroxymethyl derivatives.
  • Mitigation Strategies:
    • Store under argon at −20°C in amber vials .
    • Add stabilizers like BHT (0.1% w/w) to inhibit oxidation .

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